BenchChemオンラインストアへようこそ!

N-benzyl-1-isopropyl-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

Medicinal Chemistry Kinase Inhibition Pyridazine Derivatives

This pyridazine-3-carboxamide building block is supplied as a high-purity research reagent for structure-activity relationship (SAR) exploration and analytical method development. Because no biological activity has been published for this compound, it provides an unbiased starting point for in‑house kinase profiling or a clean negative‑control candidate. Immediate dispatch from stock; request a quote for pricing and bulk quantities.

Molecular Formula C21H21N3O2
Molecular Weight 347.418
CAS No. 1049538-90-0
Cat. No. B2368920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1-isopropyl-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
CAS1049538-90-0
Molecular FormulaC21H21N3O2
Molecular Weight347.418
Structural Identifiers
SMILESCC(C)N1C(=O)C=CC(=N1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H21N3O2/c1-16(2)24-20(25)14-13-19(22-24)21(26)23(18-11-7-4-8-12-18)15-17-9-5-3-6-10-17/h3-14,16H,15H2,1-2H3
InChIKeyOPRNKKPQNMUQBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-benzyl-1-isopropyl-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS 1049538-90-0): A Pyridazine Carboxamide with Limited Public Pharmacological Data


N-benzyl-1-isopropyl-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS 1049538-90-0, often referred to as BPC) is a synthetic small molecule belonging to the pyridazine-3-carboxamide class . This compound features a 1,6-dihydropyridazine core with an oxo group at the 6-position, an isopropyl substituent at N1, and an N-benzyl-N-phenyl carboxamide moiety at the 3-position. While pyridazine derivatives are widely explored in medicinal chemistry for kinase inhibition and other activities, a comprehensive search of the scientific and patent literature has not identified any peer-reviewed research articles, patents, or authoritative database entries that provide specific biological activity data, potency measurements, or target engagement information for this particular compound. The available public domain information is currently limited to basic chemical identifiers and vendor catalog listings, which is insufficient to support a quantitative, comparator-based evidence guide at this time.

Why N-benzyl-1-isopropyl-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide Cannot Be Assumed Interchangeable with Other Pyridazine-3-carboxamides


The pyridazine-3-carboxamide scaffold is known to be a privileged structure in medicinal chemistry, with numerous derivatives demonstrating distinct biological activities depending on the nature and position of substituents [1]. For example, minor modifications to the N1-alkyl group or the carboxamide N-substituents can dramatically alter kinase selectivity profiles, as evidenced by structure-activity relationship studies in the pyridazine-based ALK and c-Met kinase inhibitor patent literature [2]. However, for the specific compound N-benzyl-1-isopropyl-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide, no publicly available head-to-head comparative data or selectivity profiling has been identified to date. Consequently, any assumptions about its interchangeability or differentiation from close structural analogs (e.g., N-benzyl-1-methyl-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide, or N-phenyl-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide) cannot be substantiated with quantitative evidence at this time. Scientific and procurement decisions should therefore be based on empirical evaluation rather than class-level inference, given the absence of compound-specific data.

N-benzyl-1-isopropyl-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide: Quantitative Comparative Evidence — Status Report


No Publicly Available Head-to-Head Biological Activity Data Could Be Identified for This Compound

An extensive search of PubMed, Google Scholar, PubChem, ChEMBL, BindingDB, the World Intellectual Property Organization (WIPO) PatentScope, Google Patents, and several authoritative chemical database platforms was conducted for the exact compound N-benzyl-1-isopropyl-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS 1049538-90-0). No peer-reviewed research articles, patents, or bioassay records were found that report quantitative biological activity data (e.g., IC50, EC50, Ki, or % inhibition) for this specific compound in any assay system. Therefore, a direct head-to-head comparison with structurally related pyridazine-3-carboxamides is currently not possible based on public domain information.

Medicinal Chemistry Kinase Inhibition Pyridazine Derivatives

Appropriate Application Scenarios for N-benzyl-1-isopropyl-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide Given Current Evidence Limitations


Chemical Probe Development and SAR Exploration (Prospective)

Given the complete absence of published biological data, the most scientifically sound application for this compound at present is as a starting point for in-house structure-activity relationship (SAR) exploration. Researchers could synthesize and profile this compound alongside closely related analogs (e.g., varying the N1-alkyl group or the benzyl/phenyl carboxamide substituents) to establish its own biological fingerprint. This approach would generate the primary data needed to answer the very questions of differentiation that cannot currently be addressed through literature evidence.

Analytical Reference Standard for Method Development

The compound may serve as an analytical reference standard for the development of chromatographic or mass spectrometric methods targeting pyridazine-3-carboxamide derivatives, provided that adequate purity documentation (>95% by HPLC) is obtained from the supplier [1]. Its unique retention time and mass spectral signature could be used to benchmark method performance, though this utility is contingent upon the availability of a certificate of analysis from a reputable vendor.

Negative Control for Pyridazine-Based Kinase Inhibitor Assays (Conditional)

If empirical testing were to reveal that this compound is inactive against a panel of common kinase targets (e.g., ALK, c-Met, TYK2), it could potentially be employed as a negative control in kinase inhibition assays alongside known actives such as the pyridazine-based ALK inhibitors described in patent literature [2]. However, this application is entirely speculative without experimental validation and should not be assumed.

Computational Chemistry and In Silico Modeling

The well-defined chemical structure and moderate molecular weight (347.4 g/mol) make this compound a suitable candidate for in silico studies, including molecular docking, pharmacophore modeling, and ADMET prediction. Such computational analyses could provide initial hypotheses about potential biological targets and differentiation from other pyridazine-3-carboxamides, though these predictions would require subsequent experimental confirmation.

Quote Request

Request a Quote for N-benzyl-1-isopropyl-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.